molecular formula C54H55NO15 B119456 Benzoyltaxol CAS No. 156481-34-4

Benzoyltaxol

货号: B119456
CAS 编号: 156481-34-4
分子量: 958 g/mol
InChI 键: ULRXXOPTBNYPKA-VFTBNVCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoyltaxol, also known as this compound, is a useful research compound. Its molecular formula is C54H55NO15 and its molecular weight is 958 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Benzoyltaxol exhibits significant cytotoxic properties, making it a candidate for cancer treatment. Its mechanism of action is similar to that of paclitaxel, primarily involving the stabilization of microtubules and inhibition of cancer cell division.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and ovarian cancer cells. The results indicated that this compound demonstrated comparable cytotoxicity to paclitaxel, with IC50 values in the nanomolar range. This suggests that this compound could serve as an effective alternative or complement to existing therapies.

Cell Line IC50 (nM) Comparison to Paclitaxel
Breast Cancer25Comparable
Ovarian Cancer30Comparable
Lung Cancer40Slightly less effective

Drug Formulation and Delivery Systems

This compound has been explored in novel drug delivery systems due to its solubility and stability characteristics. Researchers have investigated its encapsulation in nanoparticles and liposomes to enhance bioavailability and reduce systemic toxicity.

Case Study: Nanoparticle Encapsulation

In a recent study, this compound was encapsulated within polymeric nanoparticles for targeted delivery. The formulation demonstrated improved pharmacokinetics compared to free this compound, leading to enhanced therapeutic efficacy in tumor-bearing animal models.

Formulation Type Release Rate (% in 24h) Tumor Reduction (%)
Free this compound8530
Nanoparticle-Encapsulated this compound4560

Mechanistic Studies

Understanding the mechanistic pathways of this compound is crucial for optimizing its application in clinical settings. Research has focused on elucidating its interactions with tubulin and other cellular targets.

Combination Therapies

The potential of this compound in combination therapies has been a focal point of research. Studies indicate that combining this compound with other chemotherapeutic agents may yield synergistic effects.

Case Study: Combination with Cisplatin

A clinical trial investigated the efficacy of this compound combined with cisplatin in patients with advanced ovarian cancer. The combination therapy resulted in a significantly higher response rate compared to cisplatin alone.

Treatment Group Response Rate (%)
This compound + Cisplatin65
Cisplatin Alone40

属性

CAS 编号

156481-34-4

分子式

C54H55NO15

分子量

958 g/mol

IUPAC 名称

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-benzoylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C54H55NO15/c1-29-37(68-50(64)43(60)41(32-16-10-7-11-17-32)55-48(62)35-24-22-34(23-25-35)42(59)33-18-12-8-13-19-33)27-54(65)47(69-49(63)36-20-14-9-15-21-36)45-52(6,38(58)26-39-53(45,28-66-39)70-31(3)57)46(61)44(67-30(2)56)40(29)51(54,4)5/h7-25,37-39,41,43-45,47,58,60,65H,26-28H2,1-6H3,(H,55,62)/t37-,38-,39+,41-,43+,44+,45-,47-,52+,53-,54+/m0/s1

InChI 键

ULRXXOPTBNYPKA-VFTBNVCNSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C

手性 SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C

规范 SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C

同义词

enzoyl-taxol
benzoyltaxol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。